molecular formula C9H10N4 B1626167 1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine CAS No. 92406-50-3

1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No. B1626167
CAS RN: 92406-50-3
M. Wt: 174.2 g/mol
InChI Key: KUVAOFOJAQWKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine” belongs to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms besides carbon, such as sulfur, oxygen or nitrogen . These compounds are widely used in medicinal chemistry due to their varied biological activities .


Synthesis Analysis

While the specific synthesis process for “1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine” is not available, similar compounds are often synthesized through condensation reactions . The synthesis of these compounds often involves the reaction of a cyclic or acyclic precursor with a suitable reagent .


Molecular Structure Analysis

The molecular structure of “1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine” would likely include a pyrazole ring attached to a pyridine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyridine ring is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

A study by Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, including ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1H-pyrazole-3-carboxylate. These compounds were analyzed using techniques such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. The biological activity against breast cancer and microbes was confirmed, indicating potential pharmacophore sites for antitumor, antifungal, and antibacterial activities Titi et al., 2020.

Development of Fluorescent Sensors

Mac et al. (2010) synthesized a novel fluorescent dye, bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine (P1), which acts as a sensor for the fluorescence detection of small inorganic cations. This compound demonstrates the mechanism of electron transfer from the electron-donative part of the molecule to the acceptor part, which is retarded upon complexation with inorganic cations, making it an effective sensor Mac et al., 2010.

Efficient Synthesis of Heterocyclic Compounds

A research by Shi et al. (2010) focused on the synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines using 3-methyl-1-phenyl-1H-pyrazol-5-amine and α,β-unsaturated ketones in ionic liquid without any catalyst. This method provides an environmentally benign procedure with high yields, showcasing the versatility of 1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine in synthesizing heterocyclic compounds Shi et al., 2010.

Novel Multicomponent Synthesis

Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This methodology highlights the use of 3-methyl-1H-pyrazole-5-amine as a key component in creating complex heterocyclic structures under microwave irradiation and solvent-free conditions Rahmani et al., 2018.

Future Directions

The future directions in the study of “1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

2-methyl-5-pyridin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-9(10)6-8(12-13)7-4-2-3-5-11-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVAOFOJAQWKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536894
Record name 1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

CAS RN

92406-50-3
Record name 1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of crude 3-oxo-3-(2-pyridyl)propanenitrile (48.6 g, 331 mmol) in ethanol (500 mL) was added methyl hydrazine (25 g, 543 mmol). The resulting mixture was stirred for about 30 min at rt and then heated at about 75° C. for about 18 h. After cooling to rt the reaction mixture was concentrated in vacuo. The residue was treated with toluene (300 mL). The formed solid was collected by filtration and washed with toluene (150 mL). The solid was dried under vacuum to give 1-methyl-3-(2-pyridyl)pyrazol-5-amine (36.2 g, 208 mmol, 63%). 1H-NMR (CDCl3, Bruker 400 MHz) δ 3.62 (3H, s); 5.34 (2H, br s); 5.90 (1H, s); 7.21 (1H, m); 7.73 (1H, dt, J=10 Hz, 2 Hz); 7.83 (1H, dt, J=10 Hz, 1 Hz); 8.51 (1H, dt, J=6 Hz, 2 Hz).
Quantity
48.6 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 4
1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 5
1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.